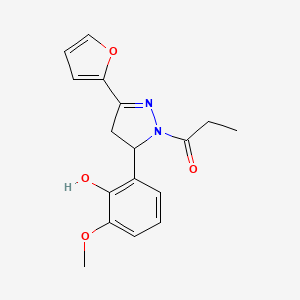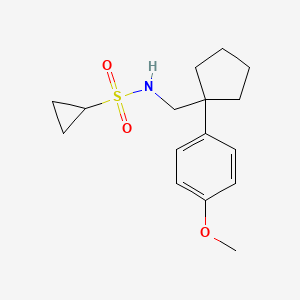
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” include a predicted boiling point of 400.3±47.0 °C, a predicted density of 1.28±0.1 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 10.81±0.20 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide belongs to a class of compounds that have garnered interest due to their unique chemical structures and potential applications in scientific research. While the specific compound mentioned does not directly appear in the research literature, related chemical processes and compounds offer insights into its potential applications in the field of organic synthesis and drug development.
Cyclopropane Derivatives Synthesis
Research has explored the synthesis of cyclopropane derivatives, highlighting the interest in such structures for their potential biological activities and chemical properties. For instance, the Pummerer rearrangement is utilized to produce 1-methoxy-1-(phenylthio)cyclopropanes from cyclopropyl(methoxy)phenylsulfonium salts, demonstrating the manipulation of cyclopropane rings for the synthesis of complex molecules (Bhupathy & Cohen, 1987).
Asymmetric Synthesis
Asymmetric synthesis of functionalized cyclopropanes has been achieved through rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, indicating the utility of cyclopropane derivatives in producing chiral molecules, a crucial aspect in the development of pharmaceuticals (Davies et al., 1996).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism research is illustrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach aids in understanding the metabolic pathways of novel therapeutic compounds, suggesting a potential application area for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide in pharmacokinetics and drug discovery processes (Zmijewski et al., 2006).
Nucleophilic Substitutions in Synthesis
The study on palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights the versatility of cyclopropane-containing compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide, facilitating the exploration of its biological activities or the synthesis of novel derivatives (Stolle et al., 1992).
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-14-6-4-13(5-7-14)16(10-2-3-11-16)12-17-21(18,19)15-8-9-15/h4-7,15,17H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBZHZGJMLEOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)
![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)
![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)
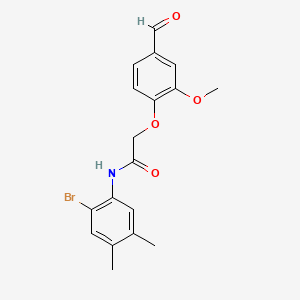
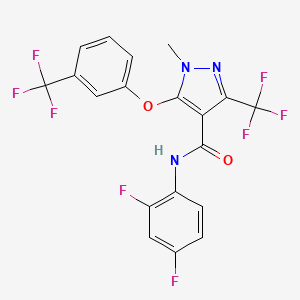
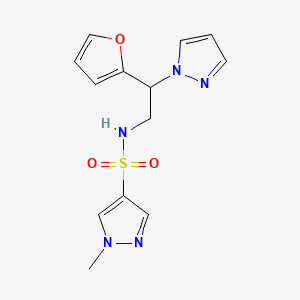
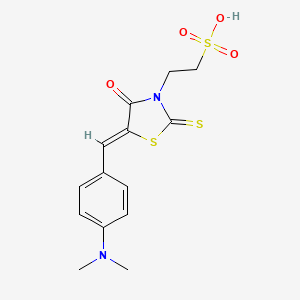
![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)
